molecular formula C19H18N2O3 B2433707 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide CAS No. 862831-50-3

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B2433707
CAS No.: 862831-50-3
M. Wt: 322.364
InChI Key: MYYVJOXJZIYUDT-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxoacetamide moiety attached to a methoxyphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution with Dimethyl Groups: The indole ring is then subjected to alkylation reactions to introduce the dimethyl groups at the 1 and 2 positions.

    Attachment of the Oxoacetamide Moiety: The oxoacetamide group is introduced through an acylation reaction, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base.

    Introduction of the Methoxyphenyl Group: The final step involves the coupling of the oxoacetamide intermediate with 2-methoxyaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxoacetamide moiety, converting it to the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The oxoacetamide moiety may also play a role in binding to enzymes or other proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-dimethyl-1H-indol-3-yl)-N-phenyl-2-oxoacetamide: Lacks the methoxy group on the phenyl ring.

    2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide: Lacks the dimethyl groups on the indole ring.

    2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide: Has the methoxy group at a different position on the phenyl ring.

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to the specific combination of substituents on the indole and phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-17(13-8-4-6-10-15(13)21(12)2)18(22)19(23)20-14-9-5-7-11-16(14)24-3/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYVJOXJZIYUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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